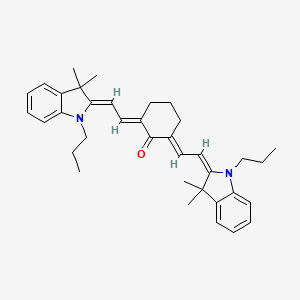
2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one is a complex organic compound known for its unique structure and properties. This compound is often used in scientific research due to its fluorescent properties, making it valuable in various biological and chemical applications .
Preparation Methods
The synthesis of 2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one involves several steps. One common method includes the condensation of 3,3-dimethyl-1-propylindoline with cyclohexanone under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different products depending on the conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indoline moiety, using various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Medicine: Investigated for potential therapeutic applications, including its role in imaging and diagnostics.
Industry: Utilized in the development of fluorescent dyes and probes for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. It selectively accumulates in mitochondria, and upon autophagy, the microenvironmental pH changes lead to protonation of the compound. This protonation causes a shift in the fluorescence emission, allowing for the differentiation between normal and autophagic mitochondria . The molecular targets include mitochondrial membranes and autophagosomes, with pathways involving pH-dependent fluorescence changes.
Comparison with Similar Compounds
Compared to other fluorescent probes, 2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one is unique due to its dual fluorescence emission properties. Similar compounds include:
Indole derivatives: Known for their biological activities and fluorescent properties.
Other cyclohexanone derivatives: Used in various chemical and biological applications.
These similar compounds may share some properties but differ in their specific applications and fluorescence characteristics.
Properties
Molecular Formula |
C36H44N2O |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(2E,6E)-2-[(2Z)-2-(3,3-dimethyl-1-propylindol-2-ylidene)ethylidene]-6-[(2E)-2-(3,3-dimethyl-1-propylindol-2-ylidene)ethylidene]cyclohexan-1-one |
InChI |
InChI=1S/C36H44N2O/c1-7-24-37-30-18-11-9-16-28(30)35(3,4)32(37)22-20-26-14-13-15-27(34(26)39)21-23-33-36(5,6)29-17-10-12-19-31(29)38(33)25-8-2/h9-12,16-23H,7-8,13-15,24-25H2,1-6H3/b26-20+,27-21+,32-22-,33-23+ |
InChI Key |
UAOXGSPRIIWFBL-UJRGAZCRSA-N |
Isomeric SMILES |
CCCN\1C2=CC=CC=C2C(/C1=C\C=C\3/CCC/C(=C\C=C/4\C(C5=CC=CC=C5N4CCC)(C)C)/C3=O)(C)C |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=CC=C4C(C5=CC=CC=C5N4CCC)(C)C)C3=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366523.png)
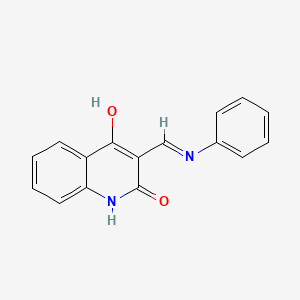
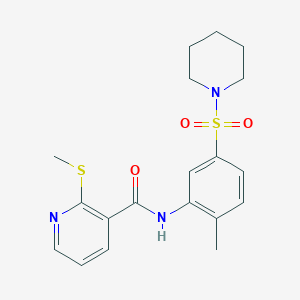
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B13366543.png)

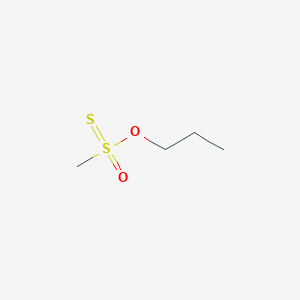
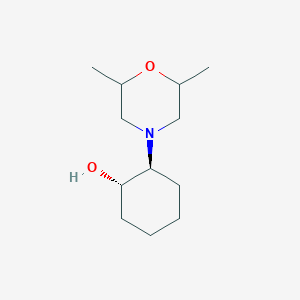
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366560.png)
![[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13366567.png)
![6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366573.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide](/img/structure/B13366584.png)
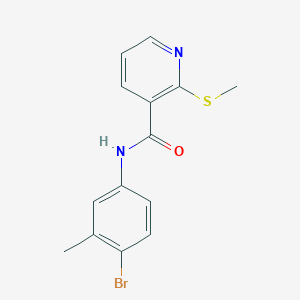
![N-[5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B13366591.png)

